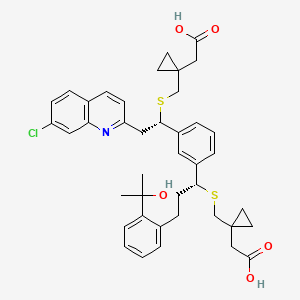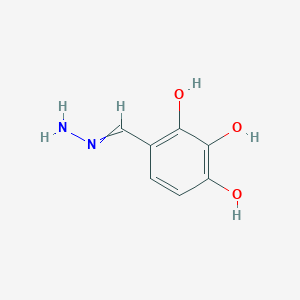
N'-Desmethylsulfonyl Dofetilid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Desmethylsulfonyl Dofetilide is a chemical compound with the molecular formula C18H25N3O3S and a molecular weight of 363.47 g/mol . . This compound is primarily used in research and development settings to study the properties and effects of Dofetilide and its related compounds.
Wissenschaftliche Forschungsanwendungen
N’-Desmethylsulfonyl Dofetilide has several scientific research applications, including:
Biology: Researchers use this compound to investigate the biological effects and mechanisms of action of Dofetilide and its related compounds.
Medicine: It is used in pharmacological studies to understand the efficacy and safety of Dofetilide in treating cardiac arrhythmias.
Industry: The compound is used in the development and quality control of pharmaceutical products containing Dofetilide.
Wirkmechanismus
Target of Action
N’-Desmethylsulfonyl Dofetilide, an impurity standard of Dofetilide , primarily targets the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, also known as IKr . This ion channel plays a crucial role in the repolarization phase of the cardiac action potential, which is essential for maintaining the normal rhythm of the heart .
Mode of Action
The compound works by blocking the IKr ion channel . This blockade results in a prolongation of the cardiac action potential duration, primarily due to delayed repolarization . This action effectively increases the refractory period of the cardiac tissue, which can help to prevent the occurrence of abnormal heart rhythms .
Biochemical Pathways
The blockade of the IKr ion channel by N’-Desmethylsulfonyl Dofetilide affects the cardiac repolarization pathway . By delaying repolarization, the compound prolongs the duration of the action potential and the effective refractory period. This can help to prevent rapid, uncontrolled heart rhythms and maintain normal sinus rhythm .
Pharmacokinetics
Dofetilide is well absorbed and has a bioavailability of 96% . It is metabolized in the liver via the CYP3A4 enzyme and excreted in the urine, with 80% excreted as unchanged drug . The elimination half-life is approximately 10 hours .
Result of Action
The primary result of N’-Desmethylsulfonyl Dofetilide’s action is the maintenance of normal sinus rhythm in individuals prone to the formation of atrial fibrillation and flutter . By blocking the IKr ion channel and prolonging the action potential duration, the compound can help to prevent the rapid, uncontrolled heart rhythms associated with these conditions .
Vorbereitungsmethoden
The synthesis of N’-Desmethylsulfonyl Dofetilide involves several steps, starting with the reaction between p-nitrophenyl ethylamine hydrochloride and 4-(2-chloroethoxy)nitrobenzene . This is followed by a methylation reaction to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
N’-Desmethylsulfonyl Dofetilide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of ether or ester derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
N’-Desmethylsulfonyl Dofetilide can be compared with other similar compounds, such as:
N-Desmethylsulfonyl-N-methylsulfonyl Dofetilide: This compound has an additional methylsulfonyl group, which may affect its chemical properties and biological activity.
Dofetilide Related Compound A: This compound is another impurity of Dofetilide and is used as a reference standard in analytical studies.
The uniqueness of N’-Desmethylsulfonyl Dofetilide lies in its specific structural modifications, which allow researchers to study the effects of these changes on the overall activity and efficacy of Dofetilide.
Eigenschaften
CAS-Nummer |
115256-12-7 |
|---|---|
Molekularformel |
C18H25N3O3S |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
N-[4-[2-[2-(4-aminophenyl)ethyl-methylamino]ethoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C18H25N3O3S/c1-21(12-11-15-3-5-16(19)6-4-15)13-14-24-18-9-7-17(8-10-18)20-25(2,22)23/h3-10,20H,11-14,19H2,1-2H3 |
InChI-Schlüssel |
RSQWCMABKYFNIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC1=CC=C(C=C1)N)CCOC2=CC=C(C=C2)NS(=O)(=O)C |
Synonyme |
N-[4-[2-[[2-(4-aminophenyl)ethyl]methylamino]ethoxy]phenyl]-methanesulfonamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone](/img/structure/B1145035.png)


